molecular formula C8H4BrFN2 B592036 7-Bromo-5-fluoroquinoxaline CAS No. 1210048-05-7

7-Bromo-5-fluoroquinoxaline

Cat. No.: B592036
CAS No.: 1210048-05-7
M. Wt: 227.036
InChI Key: MWNUJVQOZMVOAW-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrFN2. It is a derivative of quinoxaline, which is a nitrogen-containing bicyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method includes the reaction of 5-fluoroquinoxaline with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

    7-Bromoquinoxaline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoroquinoxaline: Lacks the bromine atom, which may influence its chemical properties and applications.

    7-Chloro-5-fluoroquinoxaline:

Uniqueness: 7-Bromo-5-fluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

7-bromo-5-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNUJVQOZMVOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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